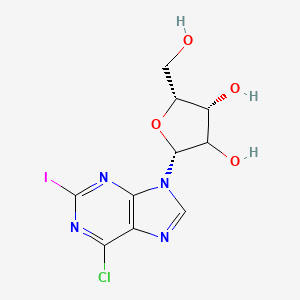

6-Chloro-2-iodopurine-9-riboside

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H10ClIN4O4 |

|---|---|

分子量 |

412.57 g/mol |

IUPAC名 |

(2R,4R,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5+,6?,9-/m1/s1 |

InChIキー |

BUXRSMOYQZICAU-ACJOCUEISA-N |

異性体SMILES |

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog that holds significant interest within the fields of medicinal chemistry and drug discovery. As a member of the purine nucleoside antimetabolite class, it is recognized for its potential as an anticancer agent. The core mechanism of action for this class of compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2][3][4] This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical and physical characteristics. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides context based on closely related compounds.

Core Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 313477-85-9. Its chemical structure consists of a purine core substituted with a chlorine atom at the 6-position and an iodine atom at the 2-position, with a ribofuranosyl moiety attached at the 9-position.

Physicochemical and Biological Properties

Quantitative data for this compound is not extensively documented in peer-reviewed literature. The following table summarizes the available information. For comparative purposes, data for the closely related compound, 6-Chloropurine riboside, is also included where available, as it can provide insights into the general characteristics of this compound class.

| Property | This compound | 6-Chloropurine riboside (for comparison) |

| CAS Number | 313477-85-9 | 5399-87-1 |

| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | C₁₀H₁₁ClN₄O₄ |

| Molecular Weight | 412.57 g/mol | 286.67 g/mol |

| Appearance | White to light yellow crystalline powder[2] | White to slightly yellow powder[5] |

| Melting Point | Not Available | 158-162 °C (decomposes)[5] |

| Solubility | Soluble in DMSO (mother liquor concentration of 40 mg/mL)[6] | DMF: 49-51 mg/mL; Soluble in water (10.6 mg/mL)[5] |

| Biological Activity | Purine nucleoside analog with potential antitumor activity.[1][2][3][4] | Substrate for adenosine (B11128) deaminase.[5] |

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route for this compound would involve the coupling of 6-chloro-2-iodopurine (B104377) with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection of the hydroxyl groups on the ribose sugar. This type of glycosylation reaction is a common method for the synthesis of nucleoside analogs.[9]

The purification of the final compound would likely involve standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from any unreacted starting materials and byproducts.

Biological Activity and Mechanism of Action

As a purine nucleoside analog, this compound is presumed to exert its biological effects as an antimetabolite. Such compounds typically interfere with the synthesis of nucleic acids, thereby inhibiting cell division and inducing apoptosis, particularly in rapidly dividing cancer cells.[1][2][3][4]

Presumed Mechanism of Action

The general mechanism for this class of compounds involves intracellular phosphorylation by kinases to form the corresponding nucleotide analogs. These analogs can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA or RNA, leading to chain termination and cell cycle arrest. The presence of the halogen atoms at the 2 and 6 positions of the purine ring is expected to modulate the compound's activity and interaction with target enzymes.

dot

Caption: Presumed intracellular activation and mechanism of action.

Experimental Evaluation of Biological Activity

While specific IC50 values for this compound are not available, the evaluation of its anticancer activity would typically involve in vitro assays using a panel of human cancer cell lines. Standard methodologies to determine cytotoxicity include the MTT or crystal violet assays, which measure cell viability after a defined period of exposure to the compound.

dot

Caption: General workflow for in vitro anticancer activity assessment.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its structural similarity to endogenous purine nucleosides suggests a mechanism of action centered on the disruption of nucleic acid metabolism. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and a thorough biological evaluation, including its effects on specific signaling pathways and a broad panel of cancer cell lines.

Future research should focus on elucidating these unknown aspects. A full characterization of its physical properties, the development of a robust and scalable synthetic route, and comprehensive in vitro and in vivo studies are necessary to fully understand its therapeutic potential. Investigating its specific molecular targets and the signaling cascades it modulates will be crucial for its rational development as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Chloro-2-iodopurine Riboside|Nucleoside Intermediate [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 5. 6-Chloropurine riboside | 5399-87-1 [chemicalbook.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2-iodopurine-9-riboside: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an antitumor agent. As a member of the purine analog class of molecules, it is structurally related to endogenous nucleosides, allowing it to interfere with cellular metabolic processes. The primary proposed mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, available biological data, and experimental protocols related to this compound and its close analogs.

Synthesis of this compound

Part 1: Synthesis of the 6-Chloro-2-iodopurine (B104377) Base

A reported efficient synthesis of 6-chloro-2-iodopurine starts from the readily available starting material, hypoxanthine (B114508). The key steps involve protection of the N9 position, followed by a regiospecific lithiation and subsequent iodination at the C2 position.

Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine

This protocol is adapted from a known synthesis of the purine base.

-

Protection of Hypoxanthine: Hypoxanthine is first protected at the N9 position, for example, with a tetrahydropyranyl (THP) group, to ensure regioselectivity in the subsequent steps.

-

Chlorination: The protected hypoxanthine is then chlorinated at the C6 position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 6-chloro-9-(tetrahydropyran-2-yl)purine.

-

Lithiation and Iodination: The crucial step involves a regiospecific lithiation at the C2 position using a strong base, followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom.

-

Deprotection: The final step is the removal of the N9 protecting group under acidic conditions to yield the desired 6-chloro-2-iodopurine base.

| Step | Key Reagents and Conditions | Intermediate/Product |

| 1 | Dihydropyran, p-toluenesulfonic acid | 9-(Tetrahydropyran-2-yl)-9H-purin-6(1H)-one |

| 2 | Phosphorus oxychloride | 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine |

| 3 | Lithium diisopropylamide (LDA), Iodine | 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)-9H-purine |

| 4 | Acidic conditions (e.g., HCl) | 6-Chloro-2-iodopurine |

Part 2: Glycosylation to form this compound

The attachment of the ribose sugar moiety to the purine base is a critical step in the synthesis of the final nucleoside. A common and effective method for this transformation is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation (Proposed)

-

Silylation of the Purine Base: 6-Chloro-2-iodopurine is silylated to enhance its solubility and reactivity. This is typically achieved by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an aprotic solvent.

-

Coupling with Acylated Ribose: The silylated purine is then reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out in an inert solvent such as acetonitrile (B52724) or 1,2-dichloroethane.

-

Deprotection of the Ribose Moiety: The protecting groups on the ribose sugar (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography.

| Step | Key Reagents and Conditions | Intermediate/Product |

| 1 | N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylated 6-Chloro-2-iodopurine |

| 2 | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf | Protected this compound |

| 3 | Sodium methoxide in methanol | This compound |

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Purine nucleoside analogs, including this compound, are known to exert their cytotoxic effects primarily through two interconnected pathways: inhibition of DNA synthesis and induction of apoptosis.[1][2]

Inhibition of DNA Synthesis

Once inside the cell, nucleoside analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication. This disruption of DNA synthesis is particularly detrimental to rapidly proliferating cancer cells.

Induction of Apoptosis

The accumulation of DNA damage and the stalling of the cell cycle due to the inhibition of DNA synthesis can trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress signals that lead to the activation of a cascade of enzymes called caspases.

Signaling Pathway for Purine Analog-Induced Apoptosis

Caption: Proposed mechanism of action leading to apoptosis.

Quantitative Data

While specific quantitative data for this compound is not extensively published, data from closely related 6-chloropurine (B14466) nucleosides provide valuable insights into the potential efficacy of this compound class. The following table summarizes representative cytotoxicity data for analogous compounds.

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| 6-chloropurine riboside analog | HeLa | Growth Inhibition | IC₅₀ | 70.21 | [4] |

| 6-chloropurine riboside analog | HL-60 | Growth Inhibition | IC₅₀ | 70.85 | [4] |

| 6,8,9-trisubstituted purine analog | Huh7 | Cytotoxicity | IC₅₀ | 14.2 | [5] |

| 6,8,9-trisubstituted purine analog | Huh7 | Cytotoxicity | IC₅₀ | 17.9 | [5] |

Note: The above data is for structurally related compounds and may not be directly representative of the activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its synthesis can be achieved through established methods in purine and nucleoside chemistry. Based on the activity of related compounds, it is anticipated to function through the inhibition of DNA synthesis and the induction of apoptosis. Further research is warranted to fully elucidate the specific synthetic details, quantitative biological activity, and precise molecular targets of this compound to realize its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and other purine nucleoside analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Chloro-9-(b-D-ribofuranosyl)purine | 5399-87-1 | NC06562 [biosynth.com]

6-Chloro-2-iodopurine-9-riboside: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential as an antitumor agent. As a member of the purine analog class of molecules, its mechanism of action is broadly understood to involve the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. This technical guide provides a detailed overview of the putative mechanisms by which this compound is proposed to exert its cytotoxic effects, based on the established activities of similar purine nucleoside analogs. The guide outlines the key cellular processes affected, presents hypothetical signaling pathways, and includes generalized experimental protocols for investigating its molecular interactions. It is important to note that while the general mechanisms for this class of compounds are well-documented, specific quantitative data and detailed molecular targets for this compound are not extensively available in publicly accessible research.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies.[1][2] These compounds mimic endogenous purine nucleosides, allowing them to be recognized and processed by cellular machinery involved in nucleic acid metabolism. This compound, a halogenated purine riboside, belongs to this class of antimetabolites. Its structure suggests that it can act as a substrate for various enzymes in the purine salvage pathway, ultimately leading to its incorporation into DNA and/or RNA or the inhibition of key enzymes involved in nucleotide metabolism. The primary therapeutic rationale for using such compounds is to selectively target rapidly proliferating cancer cells, which have a high demand for nucleotide precursors for DNA replication and RNA synthesis.

Core Mechanism of Action

The cytotoxic effects of this compound are believed to be multifactorial, primarily revolving around two interconnected processes: inhibition of DNA synthesis and induction of apoptosis.

Inhibition of DNA Synthesis

As a nucleoside analog, this compound is likely transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then interfere with DNA synthesis through several potential mechanisms:

-

Competitive Inhibition of DNA Polymerases: The triphosphate derivative of this compound can act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for the active site of the enzyme. This competition would slow down or halt the process of DNA replication.

-

Incorporation into DNA and Chain Termination: If the analog is incorporated into the growing DNA strand, its altered structure, particularly the presence of the chloro and iodo groups, could lead to chain termination. The bulky halogen atoms might sterically hinder the addition of the next nucleotide by DNA polymerase.

-

Inhibition of Ribonucleotide Reductase: Some purine analogs are known to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Inhibition of this enzyme would deplete the pool of dNTPs available for DNA synthesis, thereby arresting cell proliferation.

dot

Caption: Putative mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for apoptosis. This compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway.

-

DNA Damage Response: The incorporation of the analog into DNA or the stalling of replication forks can activate DNA damage sensors like ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53.

-

p53-Mediated Apoptosis: Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and promote mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Pathway: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.

-

Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

dot

Caption: Proposed intrinsic apoptosis pathway activation.

Quantitative Data Summary

A thorough review of available literature did not yield specific quantitative data (e.g., IC50 values for cytotoxicity, Ki values for enzyme inhibition) for this compound. The following table is a template that researchers can use to summarize their experimental findings when investigating this compound.

| Assay Type | Cell Line / Enzyme | Parameter | Value (e.g., µM) | Reference |

| Cytotoxicity | e.g., Jurkat, HL-60 | IC50 (72h) | Data not available | |

| DNA Polymerase Inhibition | e.g., DNA Polymerase α | Ki | Data not available | |

| Ribonucleotide Reductase Inhibition | e.g., Human RNR | IC50 | Data not available | |

| Caspase-3 Activation | e.g., HeLa | EC50 | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound is a purine nucleoside analog with the potential for development as an anticancer agent. Based on the well-established mechanisms of similar compounds, its mode of action likely involves the inhibition of DNA synthesis and the induction of apoptosis. However, to fully elucidate its therapeutic potential and specific molecular interactions, further research is required to identify its direct molecular targets, quantify its cytotoxic and inhibitory activities, and delineate the precise signaling pathways it modulates. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Biological activity of 6-Chloro-2-iodopurine-9-riboside.

An In-depth Technical Guide to the Biological Activity of 6-Chloro-2-iodopurine-9-riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic purine (B94841) nucleoside analog. Compounds of this class are recognized for their potential as cytotoxic agents, primarily through their interference with nucleic acid synthesis and the induction of apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, based on the known mechanisms of similar purine analogs. It includes detailed experimental protocols for the evaluation of its cytotoxic and apoptotic effects and presents visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

Purine nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous purines, thereby disrupting cellular metabolism and function.[1][3] this compound, a member of this class, is anticipated to exert its biological effects through mechanisms common to other purine analogs, such as the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected biological impact and the methodologies to empirically determine it.

Anticipated Biological Activity

Based on the activity of related 6-chloropurine (B14466) nucleosides, this compound is expected to exhibit significant antitumor properties. The primary mechanisms are predicted to be:

-

Inhibition of DNA Synthesis: As a nucleoside analog, it is likely to be intracellularly phosphorylated to its triphosphate form, which can then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases, leading to chain termination and cell cycle arrest.

-

Induction of Apoptosis: The disruption of DNA replication and repair processes is a potent trigger for apoptosis. It is hypothesized that this compound will activate intrinsic apoptotic pathways.

-

Cell Cycle Arrest: By interfering with DNA synthesis, this compound is expected to cause cell cycle arrest, likely at the G2/M phase, a common effect of DNA-damaging agents.

Experimental Protocols

To elucidate the precise biological activity of this compound, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays

The initial assessment of the compound's biological activity involves determining its effect on the viability and proliferation of cancer cells.

3.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed.

3.2.1. Caspase Activity Assay

This assay quantifies the activity of caspases, which are key executioners of apoptosis.

-

Principle: A luminogenic substrate for a specific caspase (e.g., caspase-3/7) is added to the cell lysate. Cleavage of the substrate by the active caspase releases a luminescent signal that is proportional to caspase activity.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Lysis: Lyse the cells using a buffer compatible with the caspase assay kit.

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate at room temperature as per the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

3.2.2. Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for apoptosis-related proteins.

-

Protocol:

-

Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins such as cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis

To determine the effect of the compound on the cell cycle, flow cytometry is employed.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which correlates with the DNA content and thus the phase of the cell cycle.

-

Protocol:

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the anticipated signaling pathways and experimental workflows for characterizing the biological activity of this compound.

Caption: Experimental workflow for characterizing the biological activity of this compound.

References

6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Researchers

An In-depth Technical Guide on the Purine (B94841) Nucleoside Analog: 6-Chloro-2-iodopurine-9-riboside

This technical guide provides a comprehensive overview of this compound, a purine nucleoside analog of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antiviral agent.

Chemical Properties and Data

This compound is a halogenated purine nucleoside. Its structure combines a purine core with a ribose sugar moiety, modified with a chlorine atom at the 6-position and an iodine atom at the 2-position of the purine ring. These modifications are crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | N/A |

| Molecular Weight | 412.57 g/mol | N/A |

| CAS Number | 313477-85-9 | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO | N/A |

Synthesis

A detailed, specific protocol for the synthesis of this compound is not available in the public domain. However, the synthesis can be conceptually understood as a two-part process: the synthesis of the 6-chloro-2-iodopurine (B104377) base and the subsequent glycosylation with a protected ribose derivative.

A reported synthesis for the purine base, 6-chloro-2-iodopurine, starts from hypoxanthine. This involves a regiospecific lithiation and quenching sequence of a protected 6-chloropurine (B14466) derivative.

The subsequent step, glycosylation, would involve the coupling of the modified purine base with a protected ribofuranose, a common strategy in nucleoside synthesis. A general one-pot glycosylation and cyclization procedure for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines has been described and could potentially be adapted.

Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine (Illustrative)

This protocol is for the synthesis of the purine base and is based on published methods for similar compounds. It should be adapted and optimized for the synthesis of the target riboside.

Materials:

-

6-chloro-9-(tetrahydropyran-2-yl)purine

-

Harpoon's base (lithium 2,2,6,6-tetramethylpiperidide)

-

Tributyltin chloride

-

Iodine

-

Anhydrous solvents (e.g., THF)

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of Harpoon's base in THF to the reaction mixture.

-

After stirring for a specified time, add tributyltin chloride and allow the reaction to proceed.

-

Quench the reaction with a suitable reagent.

-

To the resulting 2-stannylated purine, add a solution of iodine in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture using standard procedures (e.g., extraction, washing with sodium thiosulfate (B1220275) solution to remove excess iodine).

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-chloro-2-iodopurine.

Biological Activity and Mechanism of Action

Purine nucleoside analogs, including this compound, are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1] The primary mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis.[1]

Anticancer Activity

While specific IC50 values for this compound are not available in the reviewed literature, related 6-chloropurine nucleosides have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog, leading to its incorporation into DNA and subsequent chain termination, or the inhibition of key enzymes involved in nucleotide metabolism.

Antiviral Activity

Several nucleoside analogs containing a 6-chloropurine moiety have shown promising antiviral activity, including against SARS-CoV. The antiviral effect is thought to be due to the inhibition of viral RNA polymerase.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The induction of apoptosis is a key mechanism of action for many purine nucleoside analogs. This process is often initiated by the cellular stress caused by DNA synthesis inhibition. While the specific apoptotic pathway for this compound has not been elucidated, related compounds are known to activate intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases.

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.

Mandatory Visualizations

References

In vitro studies with 6-Chloro-2-iodopurine-9-riboside

An In-Depth Technical Guide to In Vitro Studies with 6-Chloro-2-iodopurine-9-riboside

This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, a purine (B94841) nucleoside analog with potential as an antitumor agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and insights into its mechanism of action.

Core Concepts:

This compound is a synthetic purine nucleoside analog. Compounds of this class are recognized for their broad antitumor activities, which are primarily attributed to their ability to interfere with DNA synthesis and induce programmed cell death, or apoptosis.[1]

Quantitative Data Summary

Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of Related 6-Chloropurine (B14466) Nucleosides

| Compound | Melanoma (A375) | Lung Carcinoma (A549) | Ovarian Carcinoma (A2780) | Colon Adenocarcinoma (HT29) |

| Reference Compound (Cladribine) | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.9 ± 0.1 | 3.4 ± 0.5 |

| 6-chloropurine nucleoside analog 1 | 2.3 ± 0.4 | 3.5 ± 0.6 | 1.2 ± 0.2 | 4.1 ± 0.7 |

| 6-chloropurine nucleoside analog 2 | 1.8 ± 0.3 | 2.9 ± 0.4 | 0.8 ± 0.1 | 3.8 ± 0.6 |

Note: The data presented are for structurally similar compounds and should be considered representative. Actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of this compound and related compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value from the dose-response curve.

Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to investigate the effect of the compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its GI50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the propidium iodide.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its GI50 concentration for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Mechanisms of Action

Purine nucleoside analogs typically exert their anticancer effects through the induction of apoptosis and cell cycle arrest. While the specific signaling pathways modulated by this compound have not been fully elucidated, related compounds have been shown to induce G2/M phase cell cycle arrest, which subsequently leads to apoptosis.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism of action for many anticancer agents. The following diagram illustrates a generalized workflow for assessing apoptosis.

Caption: Experimental workflow for apoptosis assessment.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of purine analog activity. The workflow for analyzing cell cycle effects is depicted below.

Caption: Workflow for cell cycle analysis.

Potential Signaling Pathway Involvement

While not yet confirmed for this compound, other nucleoside analogs have been shown to influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and mTOR pathways. Future studies should investigate the potential modulation of these pathways to further elucidate the compound's mechanism of action.

Caption: Potential signaling pathways modulated by the compound.

References

6-Chloro-2-iodopurine-9-riboside: An In-Depth Technical Guide on its Effects on DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential applications in cancer chemotherapy. As a member of the purine analog class of compounds, its mechanism of action is predicated on the disruption of nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on DNA synthesis, detailing the underlying molecular mechanisms, experimental protocols for evaluation, and the current state of knowledge. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related purine analogs to provide a representative understanding of its potential efficacy and cellular impact.

Introduction: The Role of Purine Analogs in Oncology

Purine nucleoside analogs are a class of antimetabolite drugs that structurally mimic endogenous purine nucleosides, such as adenosine (B11128) and guanosine. Due to this structural similarity, they can interfere with the synthesis of DNA and RNA, critical processes for cell division and survival.[1] This interference can occur through several mechanisms, including the inhibition of enzymes essential for nucleotide metabolism and the incorporation of the analog into DNA and RNA, leading to chain termination and dysfunction.[1] These compounds have demonstrated broad antitumor activity, particularly in indolent lymphoid malignancies.[2][3] this compound belongs to this class of compounds and is therefore expected to exhibit similar effects on DNA synthesis and cell cycle progression.

Mechanism of Action: Inhibition of DNA Synthesis

The primary mechanism by which purine analogs like this compound are thought to inhibit DNA synthesis involves a multi-step process within the target cell.

-

Cellular Uptake and Activation: The riboside is transported into the cell where it undergoes phosphorylation by cellular kinases to its active triphosphate form.

-

Inhibition of Key Enzymes: The triphosphate analog can then act as a competitive inhibitor of enzymes crucial for DNA synthesis. A primary target is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, thereby stalling DNA replication.

-

Incorporation into DNA: The analog triphosphate can also be recognized by DNA polymerases and incorporated into the growing DNA strand. This incorporation can lead to chain termination, preventing further elongation of the DNA molecule and inducing DNA damage responses.

This cascade of events ultimately results in the cessation of DNA replication, leading to cell cycle arrest, typically at the S phase (synthesis phase), and the induction of apoptosis (programmed cell death).

Quantitative Analysis of DNA Synthesis Inhibition

Table 1: Representative Inhibitory Effects of a Purine Analog (2-chlorodeoxyadenosine) on DNA Synthesis and Cell Growth

| Cell Line | Assay | Parameter | Value | Reference |

| CCRF-CEM (Human T-lymphoblastoid) | Growth Inhibition | IC50 | 0.045 µM | |

| CCRF-CEM (Human T-lymphoblastoid) | DNA Synthesis Inhibition ([³H]thymidine incorporation) | 90% inhibition | 0.3 µM (within 30 min) | |

| CCRF-CEM (Human T-lymphoblastoid) | Ribonucleotide Reductase Inhibition (in cell extracts) | 50% inhibition (of ADP, CDP, UDP, GDP reduction) | 0.1 - 0.3 µM |

Note: This data is for the related compound 2-chlorodeoxyadenosine and is intended to be illustrative of the potential effects of purine analogs.

Experimental Protocols

To assess the effects of this compound on DNA synthesis and cell cycle progression, several standard experimental protocols can be employed.

BrdU Incorporation Assay for DNA Synthesis

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.

Principle: Actively proliferating cells will incorporate BrdU into their DNA during the S phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody against BrdU, which is typically conjugated to a fluorescent dye or an enzyme for colorimetric detection.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the culture medium and fix the cells with a fixation/denaturation solution (e.g., 70% ethanol (B145695) followed by 2N HCl) for 30 minutes at room temperature.

-

Antibody Incubation: Wash the cells with PBS and incubate with an anti-BrdU antibody for 1 hour at room temperature.

-

Secondary Antibody Incubation: If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 30 minutes at room temperature in the dark.

-

Detection and Analysis: For fluorescent detection, measure the signal using a fluorescence microplate reader or microscope. For colorimetric detection, add a substrate (e.g., TMB) and measure the absorbance using a microplate reader. The decrease in BrdU incorporation in treated cells compared to control cells indicates inhibition of DNA synthesis.

Tritiated Thymidine ([³H]-Thymidine) Incorporation Assay

This is a classic and highly sensitive method for quantifying DNA synthesis.

Principle: This assay measures the incorporation of radioactively labeled thymidine into newly synthesized DNA. The amount of radioactivity incorporated is directly proportional to the rate of DNA synthesis.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as described for the BrdU assay.

-

Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to the culture medium and incubate for 4-24 hours.

-

Cell Harvesting: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and harvest the DNA onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated. A reduction in CPM in treated cells compared to controls indicates inhibition of DNA synthesis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S phase cells have an intermediate amount, the distribution of the cell population across the cell cycle can be determined.

Detailed Protocol:

-

Cell Treatment: Culture cells with and without this compound for a specified period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.

-

Data Interpretation: An accumulation of cells in the S phase or at the G1/S boundary in treated samples would be consistent with an inhibition of DNA synthesis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and the proposed mechanism of action.

Conclusion and Future Directions

This compound, as a purine nucleoside analog, holds promise as an agent that can inhibit DNA synthesis and induce cell death in proliferating cells. While its precise quantitative effects are yet to be fully elucidated in publicly accessible studies, the established mechanisms of related compounds provide a strong rationale for its potential anticancer activity. Future research should focus on determining the specific IC50 values for DNA synthesis inhibition in various cancer cell lines, elucidating the detailed signaling pathways involved in the induction of apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

References

Apoptosis Induction by 6-Chloro-2-iodopurine-9-riboside: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the apoptosis-inducing properties of 6-Chloro-2-iodopurine-9-riboside. This guide, therefore, provides a comprehensive overview based on the activities of structurally related 6-chloropurine (B14466) nucleosides and other purine (B94841) analogs. The experimental protocols and signaling pathways described herein are representative of those commonly observed for this class of compounds and serve as a foundational resource for researchers.

Introduction

Purine nucleoside analogs are a well-established class of compounds with significant therapeutic applications, particularly in oncology. Their structural similarity to endogenous purines allows them to interfere with various cellular processes, including DNA synthesis and cell signaling, ultimately leading to cell cycle arrest and apoptosis. 6-chloropurine derivatives, in particular, have demonstrated promising cytotoxic and anti-proliferative activities across a range of cancer cell lines. This technical guide consolidates the current understanding of how compounds related to this compound are believed to induce apoptosis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

Data Presentation: Cytotoxicity of Related 6-Chloropurine Derivatives

The anti-proliferative and cytotoxic effects of 6-chloropurine nucleoside derivatives have been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of their potency.

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 6-chloropurine derivative 10b | HeLa (Cervical) | SRB | < 1 | [1] |

| MCF-7 (Breast) | SRB | < 1 | [1] | |

| DU-145 (Prostate) | SRB | < 1 | [1] | |

| A549 (Lung) | SRB | < 1 | [1] | |

| HepG2 (Liver) | SRB | < 1 | [1] | |

| HT-29 (Colon) | SRB | < 1 | [1] | |

| 6-chloropurine derivative 10g | HeLa (Cervical) | SRB | < 1 | [1] |

| MCF-7 (Breast) | SRB | < 1 | [1] | |

| DU-145 (Prostate) | SRB | < 1 | [1] | |

| A549 (Lung) | SRB | < 1 | [1] | |

| HepG2 (Liver) | SRB | < 1 | [1] | |

| HT-29 (Colon) | SRB | < 1 | [1] | |

| 6-chloropurine derivative 10i | HeLa (Cervical) | SRB | < 1 | [1] |

| MCF-7 (Breast) | SRB | < 1 | [1] | |

| DU-145 (Prostate) | SRB | < 1 | [1] | |

| A549 (Lung) | SRB | < 1 | [1] | |

| HepG2 (Liver) | SRB | < 1 | [1] | |

| HT-29 (Colon) | SRB | < 1 | [1] | |

| 6-chloropurine derivative 6 | HeLa (Cervical) | SRB | 35 | [1] |

| 6-chloropurine derivative 10 | HeLa (Cervical) | SRB | 33 | [1] |

| HepG2 (Liver) | SRB | 25 | [1] | |

| SW620 (Colon) | SRB | 35 | [1] | |

| N9-linked purine nucleoside | MCF-7 (Breast) | SRB | Similar to 5-fluorouracil | [1] |

Signaling Pathways in Purine Analog-Induced Apoptosis

The induction of apoptosis by 6-chloropurine nucleosides and related analogs is a complex process involving multiple signaling pathways. A primary mechanism involves the induction of DNA damage, which activates intrinsic apoptotic signaling.[2] These compounds can act as antimetabolites, disrupting DNA synthesis and leading to cell cycle arrest, typically at the G2/M phase.[3] This cellular stress triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of a caspase cascade.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[4] Purine analogs can modulate the expression of these proteins, shifting the balance towards apoptosis. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3 and -7, which are responsible for the cleavage of key cellular substrates and the morphological changes associated with apoptosis.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of purine analogs.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]

-

Materials:

-

Adherent cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

-

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates four to five times with slow-running tap water to remove TCA and air-dry completely.

-

Add 0.04% SRB solution to each well and incubate at room temperature for 1 hour.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

-

Procedure: [10]

-

Induce apoptosis in cells using the test compound. Include untreated control cells.

-

Harvest cells (including supernatant for adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Assessment of DNA Fragmentation: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

-

Materials:

-

Adherent cells on coverslips or in plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton™ X-100 in PBS

-

TUNEL assay kit (with TdT enzyme and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

-

Seed cells on coverslips and treat with the compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a dark, humidified chamber.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the sites of DNA breaks.

-

Evaluation of Apoptotic Protein Expression: Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptotic proteins, such as the Bcl-2 family members.

-

Materials:

-

Treated and control cells

-

RIPA buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

-

Procedure: [14]

-

Lyse treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples in Laemmli buffer by boiling.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Measurement of Caspase Activity

Colorimetric or fluorometric assays can be used to quantify the activity of executioner caspases like caspase-3.[15]

-

Materials:

-

Treated and control cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Reaction buffer

-

-

Procedure (Colorimetric): [5]

-

Lyse cells and collect the supernatant.

-

Add the cell lysate to a 96-well plate.

-

Add reaction buffer containing the DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to caspase-3 activity.

-

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[16]

-

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution with RNase A

-

-

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI/RNase A staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the information presented in this guide for related 6-chloropurine nucleosides provides a strong foundation for understanding its potential as an apoptosis-inducing agent. The established cytotoxicity in various cancer cell lines, coupled with the known mechanisms of action for this class of compounds—namely, the induction of DNA damage, cell cycle arrest, and activation of the intrinsic apoptotic pathway—suggests that this compound likely operates through similar mechanisms. The detailed experimental protocols provided herein offer a comprehensive toolkit for researchers to investigate the specific effects of this and other novel purine analogs. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. opentrons.com [opentrons.com]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bio-rad.com [bio-rad.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. corefacilities.iss.it [corefacilities.iss.it]

6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that holds potential as a therapeutic agent in oncology. As a member of the purine antimetabolite class of compounds, its mechanism of action is broadly understood to involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis) in rapidly proliferating cancer cells. Despite its classification and theoretical potential, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data specifically for this compound. This guide synthesizes the available information on its chemical properties, presumed mechanism of action based on related compounds, and provides a framework for its potential investigation in cancer research.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, with several compounds in this class approved for the treatment of various hematological malignancies and solid tumors.[1][2][3] These molecules structurally mimic endogenous purine nucleosides (adenosine and guanosine), allowing them to be recognized and metabolized by cellular enzymes. This metabolic activation leads to the formation of fraudulent nucleotides that can inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, ultimately leading to cell cycle arrest and apoptosis.[4][5]

This compound, with its halogenated purine base and ribose sugar moiety, is categorized within this promising class of compounds.[5][6] The presence of both chloro and iodo substituents on the purine ring suggests the potential for unique interactions with target enzymes and a distinct biological activity profile.

Chemical Properties and Synthesis

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₀ClIN₄O₄ |

| Molecular Weight | 412.57 g/mol |

| CAS Number | 313477-85-9 |

| Class | Purine Nucleoside Analog |

Presumed Mechanism of Action in Cancer

Based on the well-established mechanisms of other purine nucleoside analogs, this compound is anticipated to exert its anticancer effects through two primary pathways: inhibition of DNA synthesis and induction of apoptosis.[5][6]

Inhibition of DNA Synthesis

As a nucleoside analog, this compound would likely be transported into cancer cells and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with the natural deoxyadenosine (B7792050) triphosphate (dATP) or deoxyguanosine triphosphate (dGTP) for incorporation into replicating DNA by DNA polymerases. The incorporation of the fraudulent nucleotide can lead to chain termination or the creation of unstable DNA, ultimately halting DNA replication and cell division.

References

- 1. researchgate.net [researchgate.net]

- 2. Purine nucleoside analogs in the therapy of cancer and neuroinflammation [ouci.dntb.gov.ua]

- 3. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 7. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine (B94841) nucleoside analogs (PNAs) represent a cornerstone class of antimetabolite drugs extensively used in the treatment of various malignancies, particularly hematological cancers. These agents function as structural mimics of natural purine nucleosides (adenosine and guanosine), enabling them to deceptively enter cellular metabolic pathways. Upon intracellular activation via phosphorylation, they exert their cytotoxic effects primarily by inhibiting DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells. This guide provides an in-depth overview of the core mechanisms of action, clinical applications, and quantitative efficacy of several key PNAs. It further details common experimental protocols for evaluating their antitumor activity and visualizes the critical biochemical pathways and experimental workflows involved.

General Mechanism of Action

Purine nucleoside analogs are prodrugs that require intracellular activation to exert their cytotoxic effects. The general mechanism involves a three-step process: cellular uptake, enzymatic phosphorylation, and disruption of nucleic acid synthesis.

-

Cellular Uptake: PNAs are transported into the cell via nucleoside transporters embedded in the cell membrane.

-

Phosphorylation (Activation): Once inside the cell, PNAs are phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), into their active triphosphate forms. This is often the rate-limiting step.

-

Cytotoxicity: The active triphosphate analogs then compete with their natural counterparts (dATP or dGTP) and mediate antitumor activity through multiple mechanisms:

-

Inhibition of DNA Polymerases: The analog triphosphates act as competitive inhibitors of DNA polymerases, halting DNA replication.

-

Incorporation into DNA: Their incorporation into the growing DNA strand leads to chain termination because they lack the necessary 3'-hydroxyl group for further elongation. This also makes the DNA strand more susceptible to breakage.

-

Inhibition of Ribonucleotide Reductase (RNR): Some analogs can inhibit RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of available building blocks for DNA synthesis.

-

Induction of Apoptosis: The accumulation of DNA damage and stalled replication forks triggers cellular stress responses, leading to programmed cell death (apoptosis).

-

The general activation and mechanism of action for most purine nucleoside analogs can be visualized as follows:

An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside: A Purine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 313477-85-9 Molecular Formula: C₁₀H₁₀ClIN₄O₄ Molecular Weight: 412.57 g/mol

Abstract

6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog. Compounds within this class are recognized for their potential as antitumor and antiviral agents. The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly proliferating cells.[1][2] While specific biological data and detailed experimental studies on this compound are limited in publicly available scientific literature, this guide provides a comprehensive overview of its chemical properties, likely mechanisms of action based on related compounds, and general experimental protocols relevant to its study.

Chemical Properties and Synthesis

This compound belongs to the family of halo nucleosides.[3] The synthesis of related 6-chloropurine (B14466) ribonucleosides has been achieved through various methods, including one-pot glycosylation and cyclization procedures starting from chloropyrimidines.[4] Another approach involves the synthesis of the 6-chloro-2-iodopurine (B104377) base from hypoxanthine, which can then be coupled with a protected ribose derivative to form the nucleoside.[5][6]

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 313477-85-9 |

| Molecular Formula | C₁₀H₁₀ClIN₄O₄ |

| Molecular Weight | 412.57 g/mol |

| Appearance | Likely a powder |

| Class | Purine Nucleoside Analog, Halo Nucleoside |

Potential Mechanism of Action

As a purine nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism. The general mechanism for this class of compounds involves several key steps:

-

Cellular Uptake and Activation: The molecule is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.

-

Inhibition of DNA Synthesis: The triphosphate analog can compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. Its integration can lead to chain termination or the creation of dysfunctional DNA, ultimately halting replication.[1][2]

-

Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage can trigger intrinsic and extrinsic apoptotic pathways.[1][2]

Apoptosis Signaling Pathway

While the specific pathways affected by this compound have not been elucidated, related purine analogs are known to induce apoptosis through mitochondria-dependent pathways. This typically involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, which are proteases that execute apoptosis. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial integrity, and executioner caspases like caspase-3.[7]

Caption: Generalized apoptosis induction pathway for purine nucleoside analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. The results can be used to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1][8]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Biological Activity of 6-Chloro-2-iodopurine-9-riboside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analogue with significant potential in therapeutic applications. This document details its chemical characteristics, outlines a plausible synthetic route, and explores its mechanism of action, focusing on the induction of apoptosis and the DNA damage response pathway.

Molecular Structure and Physicochemical Properties

This compound is a synthetic purine nucleoside analogue. Its structure consists of a 6-chloro-2-iodopurine (B104377) base covalently linked to a ribofuranose sugar moiety via a β-N9-glycosidic bond.

Chemical Structure:

IUPAC Name: (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound and the closely related compound, 6-Chloropurine riboside.

| Property | Value (this compound) | Value (6-Chloropurine riboside) |

| Molecular Formula | C₁₀H₁₀ClIN₄O₄[1] | C₁₀H₁₁ClN₄O₄ |

| Molecular Weight | 412.57 g/mol [1] | 286.67 g/mol |

| Melting Point | Not available | 158-162 °C (decomposes) |

| Solubility | Not available | DMF: 49-51 mg/mL |

| Appearance | Solid (predicted) | White to off-white powder |